molecular formula C7H9NO B1330461 1-Ethyl-1H-pyrrole-2-carbaldehyde CAS No. 2167-14-8

1-Ethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1330461
CAS RN: 2167-14-8
M. Wt: 123.15 g/mol
InChI Key: DVLGEHCERRWDIX-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The ethyl group attached to the nitrogen atom and the aldehyde functional group at the second position on the pyrrole ring are key structural features of this compound. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 1-Ethyl-1H-pyrrole-2-carbaldehyde, can be achieved through several synthetic routes. One approach involves the reaction of 2H-azirines with enamines, which yields a mixture of dihydropyrroles. These intermediates can then be converted to pyrrole-2-carboxylic acid derivatives upon acid treatment, as described in a general synthesis method . Another synthetic route is a three-step process starting from commercially available pyrrole, involving acylation and two steps of nucleophilic substitution, which has been optimized to achieve a total yield of 65% for the synthesis of a related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde . Additionally, a four-step synthesis of ethyl 1,2-diaryl-3-pyrrole carboxylates, which are structurally related to 1-Ethyl-1H-pyrrole-2-carbaldehyde, has been reported using 3-ethoxycarbonyl-4-oxo-4-phenylbutyraldehyde as a key synthon .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which contributes to the compound's electronic properties and reactivity. The crystal and molecular structure of a related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing that the molecules pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs . This information can provide insights into the molecular interactions and stability of similar pyrrole derivatives.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions due to the reactivity of the pyrrole ring and the functional groups attached to it. The aldehyde group in 1-Ethyl-1H-pyrrole-2-carbaldehyde is particularly reactive and can participate in nucleophilic addition reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. The synthesis of the sex pheromone Danaidal from a pyrrolizine derivative involves a series of reactions including sulphur dehydrogenation, reduction, and further oxidation . These reactions highlight the versatility of pyrrole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde are influenced by both the pyrrole ring and the substituents attached to it. The aromatic nature of the pyrrole ring contributes to the compound's stability and electronic properties, while the ethyl and aldehyde groups affect its solubility and reactivity. For instance, the related compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been noted for its aqueous solubility, which is an important characteristic for its role as an intermediate in small molecule anticancer drugs . The solubility and reactivity of these compounds are crucial for their potential applications in medicinal chemistry.

Scientific Research Applications

  • Scientific Field: Natural Products and Physiological Activities

    • Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
    • The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
    • Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
    • These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
  • Scientific Field: Anticancer Drug Development

    • 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is a new aqueous solubility aldehyde as an important intermediate of small molecule anticancer drugs .
    • A rapid synthetic method for target compounds was established .
  • Scientific Field: Fluorescence Detection

    • Carbazole Integrated Tetrakis-(1 H-pyrrole-2-carbaldehyde) is used in fluorescence response .
    • The limit of detection for HP 2 O 73- anion was calculated to be 2.74×10 −6 M .
  • Scientific Field: Natural Product Isolation

    • From the mangrove plant Aegiceras corniculatum, two Py-2-C derivatives were isolated, and the structures were determined with spectroscopic analyses .
  • Scientific Field: Synthesis of New Compounds

    • Two new pyrrole carboxaldehydes—1-[5-(5-hydroxymethyl-1 H-Py-2-C-1-yl)ethyl]-1 H-pyrazole and 1-({[5-(α-d-galactopyranosyloxy)methyl]-1 H-pyrrole-2-caboxaldehyde-1-yl}-ethyl)-1 H-pyrrazole—have the N-positions of a pyrazole ring and the pyrrole ring connected by an ethylene chain .

properties

IUPAC Name

1-ethylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-8-5-3-4-7(8)6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLGEHCERRWDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176055
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
Source EPA DSSTox
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless to yellow liquid; burnt smokey aroma
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

204.00 to 206.00 °C. @ 760.00 mm Hg
Record name 1-Ethyl-1H-pyrrole-2-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.033 - 1.039
Record name 1-Ethyl-2-pyrrolecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Ethyl-1H-pyrrole-2-carbaldehyde

CAS RN

2167-14-8
Record name 1-Ethyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
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Record name 1-Ethyl-2-pyrrolecarboxaldehyde
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Record name 1-Ethyl-2-pyrrolecarboxaldehyde
Source EPA DSSTox
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Record name 1H-PYRROLE-2-CARBOXALDEHYDE, 1-ETHYL-
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Record name 1-ETHYL-2-PYRROLECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Ethyl-1H-pyrrole-2-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
SM Allin, WRS Barton, WR Bowman, T McInally - Tetrahedron Letters, 2001 - Elsevier
… A reaction was attempted using our protocol with 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde but gave only 1-ethyl-1H-pyrrole-2-carbaldehyde 11a (32%) with only traces of cyclisation…
Number of citations: 69 www.sciencedirect.com
H Huang, PH Yu, X Zhao, N Zhong… - Shipin Kexue/Food …, 2020 - cabdirect.org
In order to evaluate the aroma characteristics of Congou black tea from different harvesting seasons, Congou black tea were processed from one bud with one leaf from the cultivar …
Number of citations: 9 www.cabdirect.org
L Ma, M Gao, L Zhang, Y Qiao, J Li, L Du, H Zhang… - Food Chemistry, 2022 - Elsevier
… 4.2; roasted) and 1-ethyl-1H-pyrrole-2-carbaldehyde (3.6; roasted… (OAV: 3.44), 1-ethyl-1H-pyrrole-2-carbaldehyde (OAV: 1.74), … 1-Ethyl-1H-pyrrole-2-carbaldehyde and 3-ethyl-2,5-…
Number of citations: 40 www.sciencedirect.com
S Mei, Y Cao, G Zhang, S Zhou, Y Wang, S Gong… - Plants, 2022 - mdpi.com
… This study identified the compounds 1-ethyl-1H-pyrrole, 1-ethyl-1H-pyrrole-2-carbaldehyde, and 2-acetylpyrrole, which have previously been reported to have caramel and baked …
Number of citations: 8 www.mdpi.com
X Liao, J Yan, B Wang, Q Meng, L Zhang… - Food Research …, 2020 - Elsevier
… , pentanal, 2-methylbutyraldehyde, benzaldehyde, (Z)-furan linalool oxide, hexanal, 1-octen-3-ol, heptanal, benzeneacetaldehyde, geraniol and 1-ethyl-1H-pyrrole-2-carbaldehyde …
Number of citations: 74 www.sciencedirect.com
T Feng, W Chen, T Liu - Czech Journal of Food Sciences, 2017 - old-aj.cz
Black truffles are famous for their unique flavours. Headspace solid-phase microextraction and the electronic nose have been used to analyse their flavours in some investigations. In a …
Number of citations: 14 www.old-aj.cz
P Liu, P Zheng, Z Gong, L Feng, S Gao, X Wang… - … Food Research and …, 2020 - Springer
… The contents of ethylpyrrole and 1-ethyl-1H-pyrrole-2-carbaldehyde in the YXHQ tea were higher than those in the other two types. These nitrogen-containing heterocyclic compounds …
Number of citations: 29 link.springer.com
S Chen, T Yong, C Xiao, J Su, Y Zhang, C Jiao… - Journal of functional …, 2018 - Elsevier
… Thus, on the basis of the above data, the structure of compound 2 was elucidated as 5-hydroxymethyl-1-ethyl-1H-pyrrole-2-carbaldehyde. Its NMR data were afforded in Table 1 by 1 H– …
Number of citations: 62 www.sciencedirect.com
Z Wang, D Su, H Ren, Q Lv, L Ren, Y Li, H Zhou - LWT, 2022 - Elsevier
… PEW is the most abundant tea sample of cis-β-Ocimene, Linalool, 1-ethyl-1H-pyrrole-2-carbaldehyde, 1,3-dimethyl-benzene, Toluene, 1,2,3,4-trimethyl tetrahydro-1,1,6-trimethyl-…
Number of citations: 5 www.sciencedirect.com
D Qin, Q Wang, X Jiang, E Ni, K Fang, H Li… - Food Research …, 2023 - Elsevier
… Four volatile compounds, 1-ethyl-1H-pyrrole-2-carbaldehyde (burnt, roasted odor), 2-pentylfuran … 1-Ethyl-1H-pyrrole-2-carbaldehyde, which has a burnt odor, is considered an important …
Number of citations: 3 www.sciencedirect.com

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